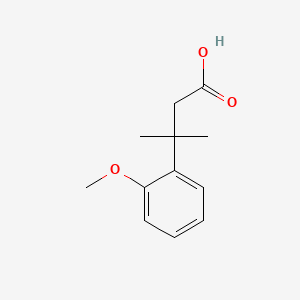

3-(2-Methoxyphenyl)-3-methylbutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMJDQKHVCZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methoxyphenyl 3 Methylbutanoic Acid

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This method simplifies the planning of a synthesis by working backward from the final product. wikipedia.orgamazonaws.com For 3-(2-Methoxyphenyl)-3-methylbutanoic acid, a primary disconnection can be made at the C-C bond between the quaternary carbon and the adjacent methylene (B1212753) group of the carboxylic acid moiety. This leads to the identification of a key precursor, a substituted propanoic acid derivative, and a methylating agent.

Another viable retrosynthetic approach involves disconnecting the bond between the aromatic ring and the quaternary carbon. This strategy suggests a precursor such as a methoxy-substituted benzene (B151609) derivative and a butanoic acid synthon with a suitable leaving group. The identification of these precursors allows for the exploration of various synthetic routes, including those involving well-established reactions like Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. wikipedia.orgdiva-portal.org

The choice of precursors is critical and often dictated by their commercial availability, stability, and reactivity in subsequent synthetic steps. For instance, 2-bromoanisole (B166433) is a common precursor for introducing the 2-methoxyphenyl group, while derivatives of 3-methylbutanoic acid can serve as the backbone of the target molecule.

Catalytic Approaches in Butanoic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. Several catalytic strategies have been successfully employed in the synthesis of butanoic acid derivatives.

Enantioselective Catalytic Hydrogenation of Precursors

The asymmetric hydrogenation of unsaturated precursors is a powerful method for introducing chirality and producing enantiomerically enriched compounds. capes.gov.brdocumentsdelivered.comnih.gov In the context of this compound synthesis, this approach can be applied to a precursor containing a double bond, such as a 3-aryl-3-butenoic acid. Rhodium-based catalysts, in conjunction with chiral ligands like (Sp,Rc)-DuanPhos, have demonstrated high enantioselectivity in the hydrogenation of such substrates. capes.gov.brdocumentsdelivered.com The reaction conditions, including the choice of catalyst, solvent, and additives, are optimized to achieve high yields and enantiomeric excess. capes.gov.brdocumentsdelivered.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rh/(Sp,Rc)-DuanPhos | 3-Aryl-3-butenoic acids | 3-Arylbutanoic acids | High | capes.gov.brdocumentsdelivered.com |

| Palladium/Diphosphine/H+ | α,α-difluoro-β-arylbutenoates | α,α-difluorinated carboxylic acids | Moderate to good | dicp.ac.cn |

Palladium-Catalyzed Coupling Reactions in Aryl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly for introducing aryl substituents. diva-portal.orgnih.gov Reactions such as the Suzuki, Heck, and Stille couplings can be utilized to attach the 2-methoxyphenyl group to a suitable butanoic acid scaffold. diva-portal.orgnih.gov These reactions typically involve an aryl halide or triflate and an organometallic reagent, catalyzed by a palladium complex. diva-portal.orgresearchgate.net The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

For the synthesis of this compound, a palladium-catalyzed coupling could involve the reaction of a 3-halo-3-methylbutanoic acid derivative with a 2-methoxyphenylboronic acid (Suzuki coupling) or a 2-methoxyphenylstannane (Stille coupling). These methods offer a versatile and efficient route to the target molecule.

Friedel-Crafts Type Alkylation Strategies

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.orgmt.com In the synthesis of this compound, a Friedel-Crafts alkylation could be employed to introduce the butanoic acid chain onto the 2-methoxyanisole ring. wikipedia.orgscience.gov This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl3), to activate an alkylating agent, which then undergoes electrophilic aromatic substitution. wikipedia.orgmt.com

However, traditional Friedel-Crafts alkylations can suffer from issues such as polysubstitution and carbocation rearrangements. mt.com Modern variations of this reaction utilize milder catalysts and more sophisticated alkylating agents to overcome these limitations. For instance, using a cyclic anhydride (B1165640) as the alkylating agent can lead to a more controlled reaction, affording a keto-acid intermediate that can be subsequently reduced to the desired butanoic acid.

Carboxylation Techniques for Propanoic and Butanoic Acid Scaffolds

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com Several methods can be employed to introduce the carboxylic acid moiety onto propanoic and butanoic acid scaffolds.

One common method is the carboxylation of Grignard reagents. libretexts.org This involves reacting an organomagnesium halide with carbon dioxide to form a magnesium carboxylate, which is then protonated to yield the carboxylic acid. libretexts.org This technique is broadly applicable but requires the absence of functional groups that are incompatible with Grignard reagents. libretexts.org

Another approach is the hydrolysis of nitriles. libretexts.org A nitrile group can be introduced via nucleophilic substitution of an alkyl halide with a cyanide salt. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, affords the corresponding carboxylic acid. libretexts.org This method is particularly useful for extending a carbon chain by one atom.

| Method | Reagents | Key Features | Reference |

| Carboxylation of Grignard Reagents | Organomagnesium halide, CO2, Acid | Adds one carbon atom; sensitive to incompatible functional groups. | libretexts.org |

| Hydrolysis of Nitriles | Alkyl halide, Cyanide salt, Acid/Base | Extends carbon chain by one atom; SN2 reaction mechanism. | libretexts.org |

| Ni-catalyzed Carboxylation | Alkyl halides/sulfonates, CO2 | Mild conditions, wide scope, atmospheric pressure. | organic-chemistry.org |

Alkylation and Oxidative Decarboxylation in Analog Synthesis

The synthesis of analogs of this compound often requires modifications to the alkyl chain or the carboxylic acid group. Alkylation and oxidative decarboxylation are two powerful techniques for achieving these transformations.

Alkylation reactions can be used to introduce additional substituents on the butanoic acid backbone. For example, deprotonation of the α-carbon of a butanoic acid derivative with a strong base, followed by reaction with an alkyl halide, can introduce an alkyl group at that position.

Oxidative decarboxylation is a process that removes a carboxyl group and introduces a new functional group, often a double bond or a carbonyl group. chemrevlett.comnih.govias.ac.in This reaction can be used to convert a carboxylic acid into an alkene, which can then be further functionalized. nih.gov For instance, enzymatic oxidative decarboxylation using P450 monooxygenases can convert short-chain fatty acids into terminal alkenes. nih.gov Chemical methods, often employing metal catalysts or strong oxidizing agents, can also achieve this transformation. chemrevlett.commdpi.com

Resolution Methodologies for Chiral Centers

The creation of a chiral center during the synthesis of this compound typically results in a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.org The separation of these enantiomers, a process known as chiral resolution, is essential to isolate the desired stereoisomer. wikipedia.org Several established techniques can be applied to resolve the racemic acid.

Classical Resolution via Diastereomeric Salt Formation

The most common and historically significant method for resolving a racemic carboxylic acid is through its conversion into a mixture of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

The key steps in this process are:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral amine in a suitable solvent. This reaction forms a pair of diastereomeric salts.

Fractional Crystallization: The mixture is crystallized. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. wikipedia.org This separation can be tedious and may require multiple recrystallizations to achieve high diastereomeric purity. libretexts.org

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched carboxylic acid. The chiral amine can often be recovered and reused.

The choice of the resolving agent and solvent is critical and often determined empirically. A variety of chiral amines are commercially available for this purpose. libretexts.orglibretexts.org

Interactive Table: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Common Application |

| (R)-(+)-1-Phenylethylamine | Synthetic Amine | General-purpose resolution of acidic compounds. wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine | General-purpose resolution of acidic compounds. wikipedia.org |

| Brucine | Natural Alkaloid | Resolution of acidic compounds; often highly effective but toxic. libretexts.org |

| Strychnine | Natural Alkaloid | Used for resolving acids, but its high toxicity limits its use. libretexts.org |

| Quinine | Natural Alkaloid | A versatile resolving agent for various acidic compounds. libretexts.org |

| (+)-Cinchonine | Natural Alkaloid | Used in the separation of enantiomeric acids. |

| (1R,2S)-(-)-Ephedrine | Natural Alkaloid | Effective for resolving a range of chiral acids. |

Other Resolution Techniques

Beyond classical resolution, other modern techniques are available:

Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. This technique is highly effective for both analytical and preparative-scale separations.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or esterases. rsc.org The racemic acid can be converted to an ester, and an enzyme can then selectively hydrolyze one of the ester's enantiomers back to the acid, leaving the other ester enantiomer unreacted. mdpi.com The resulting mixture of acid and ester is then easily separated. This method offers high enantioselectivity under mild reaction conditions. nih.gov

Total Synthesis Approaches and Route Optimization

While no specific total synthesis for this compound has been prominently detailed in the literature, a plausible and efficient route can be designed based on well-established organometallic reactions. A logical approach would involve the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound.

Proposed Synthetic Route: Grignard-Based Conjugate Addition

A robust strategy for constructing the carbon skeleton is the copper-catalyzed 1,4-conjugate addition (Michael addition) of a Grignard reagent to an appropriate α,β-unsaturated ester.

The key steps are as follows:

Formation of the Grignard Reagent: The synthesis would commence with the preparation of a Grignard reagent from 2-bromoanisole. Reacting 2-bromoanisole with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), yields 2-methoxyphenylmagnesium bromide.

Reaction: 2-MeO-C₆H₄-Br + Mg → 2-MeO-C₆H₄-MgBr

Copper-Catalyzed Conjugate Addition: The prepared Grignard reagent is then added to an α,β-unsaturated ester, such as ethyl 3-methylcrotonate (ethyl 3,3-dimethylacrylate). This reaction is typically performed in the presence of a copper(I) salt, like copper(I) iodide (CuI), which facilitates the 1,4-addition and minimizes the competing 1,2-addition to the carbonyl group. This step creates the chiral center of the target molecule.

Reaction: 2-MeO-C₆H₄-MgBr + (CH₃)₂C=CHCOOEt + CuI → (Intermediate Enolate)

Hydrolysis: The reaction is quenched with an aqueous acid solution. This protonates the intermediate enolate to form the target ester, ethyl 3-(2-methoxyphenyl)-3-methylbutanoate. The final step is the hydrolysis of this ester to the desired carboxylic acid, which can be achieved under either acidic or basic conditions (e.g., refluxing with aqueous NaOH followed by acidification).

Reaction: Ethyl 3-(2-methoxyphenyl)-3-methylbutanoate + NaOH/H₂O, then H₃O⁺ → this compound

Route Optimization

The efficiency of the proposed synthesis can be enhanced by optimizing several parameters:

Reaction Conditions: The Grignard formation and conjugate addition steps are highly sensitive to moisture and oxygen; therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is crucial. Temperature control is also vital; the conjugate addition is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and yield.

Catalyst and Ligands: The choice and amount of the copper catalyst can be optimized. While CuI is common, other copper sources or the addition of ligands can sometimes improve the reaction's efficiency and reproducibility.

Purification: Optimization of the purification process is key to obtaining a high-purity final product. This could involve exploring different crystallization solvents to purify the final acid or using column chromatography for the intermediate ester to remove side products before the final hydrolysis step.

Asymmetric Synthesis: For a more advanced and efficient approach that avoids resolution, an asymmetric conjugate addition could be employed. This would involve using a chiral copper-ligand complex to catalyze the addition of the Grignard reagent, thereby directly producing an enantiomerically enriched product. This eliminates the need for chiral resolution, making the process more atom-economical. irb.hrmdpi.com

By systematically refining these aspects, a hypothetical synthetic route can be transformed into a practical and scalable process for producing this compound.

Mechanistic Investigations of Chemical Transformations Involving 3 2 Methoxyphenyl 3 Methylbutanoic Acid

Reaction Pathway Elucidation using Advanced Spectroscopic Techniques

In the absence of specific studies on 3-(2-Methoxyphenyl)-3-methylbutanoic acid, the elucidation of its reaction pathways would typically involve a suite of advanced spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to monitor the transformation of the starting material and the formation of products over time. These methods allow for the structural characterization of all species present in a reaction mixture, providing insights into the sequence of bond-forming and bond-breaking events that constitute the reaction pathway. However, no published studies applying these techniques to reactions of this compound were found.

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is crucial for a complete understanding of a reaction mechanism. In hypothetical reactions involving this compound, techniques such as low-temperature spectroscopy could be used to trap and characterize unstable intermediates. Computational chemistry could also offer predictions regarding the structure and stability of potential intermediates. Despite the availability of these methods, no specific research identifying or characterizing reaction intermediates in transformations of this compound has been reported.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to determining the rate of a chemical reaction and identifying the slowest, or rate-determining, step of the mechanism. Such studies involve measuring the reaction rate under varying conditions of concentration and temperature. From this data, a rate law can be derived, which provides information about the molecularity of the rate-determining step. While general principles of chemical kinetics are well-understood, no experimental kinetic data or determination of rate-determining steps for reactions involving this compound is available in the scientific literature.

Transition State Analysis and Energy Landscapes

Transition state theory provides a framework for understanding the energetic profile of a reaction. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energy of the transition state and map out the potential energy surface of a reaction. This "energy landscape" reveals the activation energy barriers for each step of the reaction. Such theoretical analyses provide valuable insights into reaction feasibility and selectivity. However, no published transition state analyses or energy landscape calculations for reactions of this compound were identified.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

For reactions that can produce stereoisomers, understanding and controlling the stereochemical outcome is a significant aspect of mechanistic investigation. This involves analyzing the three-dimensional arrangement of atoms in the products to determine if a reaction proceeds with a preference for one stereoisomer over another (diastereoselectivity or enantioselectivity). The stereochemistry of this compound itself and its potential to form chiral products would be of interest in such studies. However, there is no available research detailing the stereochemical outcomes or methods for controlling diastereoselectivity or enantioselectivity in reactions involving this specific compound.

Spectroscopic and Structural Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments and their neighboring atoms in 3-(2-Methoxyphenyl)-3-methylbutanoic acid. The expected spectrum would show signals corresponding to the aromatic protons on the methoxyphenyl group, the methyl protons, the methylene (B1212753) protons of the butanoic acid chain, and the methoxy (B1213986) group protons. The chemical shifts, integration values, and splitting patterns of these signals would provide critical information for structural confirmation. However, no experimental ¹H NMR data for this specific compound has been found in the public domain.

¹³C NMR spectroscopy is employed to determine the number and types of carbon atoms within a molecule. For this compound, a ¹³C NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the quaternary carbon, the methylene carbon, the methyl carbons, and the methoxy carbon. The chemical shifts of these signals are indicative of their electronic environment. At present, published ¹³C NMR data for this compound is unavailable.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in establishing the connectivity between protons and carbons in this compound. These advanced techniques provide a more detailed structural map of the molecule. Online NMR could be utilized for real-time monitoring of reactions involving this compound. There is currently no available literature detailing advanced NMR studies on this molecule.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound (C₁₂H₁₆O₃), HRMS would confirm its elemental composition. Tandem Mass Spectrometry (MS/MS) would involve the fragmentation of the parent ion, yielding a characteristic pattern that can further elucidate the molecular structure. Specific HRMS or MS/MS data for this compound have not been reported in the available scientific literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C-O stretches of the ether and carboxylic acid groups. No experimentally obtained FTIR spectrum for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides valuable information about the chromophores present in a compound. A chromophore is the part of a molecule responsible for its color, or more broadly, for the absorption of light. In the case of this compound, the primary chromophore is the 2-methoxyphenyl group.

The UV-Vis spectrum arises from the excitation of electrons from lower energy molecular orbitals to higher energy ones. The main electronic transitions observed in organic molecules include σ → σ, n → σ, π → π, and n → π transitions. The energy required for these transitions corresponds to specific wavelengths of light, resulting in characteristic absorption bands in the UV-Vis spectrum.

For this compound, the key structural features that influence its UV-Vis spectrum are the benzene (B151609) ring, the methoxy substituent, and the carboxylic acid group. The benzene ring contains a conjugated π-electron system, which gives rise to intense π → π* transitions. The methoxy group (-OCH₃) and the carboxylic acid group (-COOH) are auxochromes, which are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption.

The UV-Vis spectrum of benzene typically exhibits two main absorption bands: a strong primary band (E2-band) around 204 nm and a weaker secondary band (B-band) with fine structure around 254 nm. When substituents are added to the benzene ring, these absorption bands can undergo a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), as well as changes in intensity (hyperchromic or hypochromic effects).

The methoxy group is an electron-donating group that, through resonance, increases the electron density of the benzene ring. This generally leads to a bathochromic shift of the absorption bands. The carboxylic acid group, on the other hand, has a carbonyl group (C=O) which possesses non-bonding electrons (n-electrons) and a π-bond. This allows for a weak n → π* transition, typically occurring at longer wavelengths but with low intensity.

Anisole (B1667542), which represents the core chromophore of the target molecule, typically displays absorption maxima around 220 nm and 270-280 nm. The ortho-substitution with the methylbutanoic acid group is expected to cause slight shifts in these absorption bands due to electronic and steric effects.

The following table summarizes the typical UV-Vis absorption data for the key chromophores and related compounds, providing a basis for predicting the spectrum of this compound.

| Compound/Chromophore | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Benzene | 204, 254 | 7,900, 200 | π → π |

| Anisole | 220, 271 | 7,800, 1,450 | π → π |

| Carboxylic Acid (C=O) | ~200-215 | < 100 | n → π* |

Based on this data, the UV-Vis spectrum of this compound is predicted to exhibit two main absorption bands characteristic of the 2-methoxyphenyl group. The more intense band is expected to appear in the region of 220-230 nm, and a weaker, broader band is anticipated around 270-285 nm. The weak n → π* transition of the carboxylic acid group may be obscured by the much stronger absorptions of the aromatic ring.

The detailed research findings on related compounds further support these predictions. Studies on ortho-substituted anisoles have shown that the position and intensity of the absorption maxima are influenced by the nature of the substituent. cdnsciencepub.com For instance, the steric hindrance from the bulky 3-methylbutanoic acid group at the ortho position could potentially affect the coplanarity of the methoxy group with the benzene ring, which in turn could influence the electronic transitions.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govredalyc.orgrsc.org By calculating the electron density, DFT can determine a range of chemical properties and reactivity indices. For 3-(2-Methoxyphenyl)-3-methylbutanoic acid, DFT calculations can elucidate its fundamental electronic characteristics.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. bohrium.comresearchgate.net These maps use a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, identifying likely sites for molecular interactions. For this compound, the oxygen atoms of the carboxyl and methoxy (B1213986) groups would be expected to show negative potential (red/yellow), indicating nucleophilic character, while the acidic proton of the carboxyl group would exhibit positive potential (blue), marking it as an electrophilic site.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the methoxy-substituted phenyl ring. |

| LUMO Energy | -0.8 eV | Reflects electron-accepting potential, associated with the carboxylic acid group. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different three-dimensional arrangements (conformers) a molecule can adopt due to rotation around its single bonds. chemistrysteps.comlibretexts.org Each conformer has an associated potential energy, and the molecule will preferentially exist in its lowest-energy, most stable conformations. Energy minimization is a computational process used to find these stable structures by locating energy minima on the potential energy surface.

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its shape and how it might interact with biological targets. The key rotations would be around the C-C bonds of the butanoic acid chain and the C-C bond connecting the phenyl ring to the quaternary carbon. The spatial relationship between the bulky 2-methoxyphenyl group and the carboxylic acid moiety is particularly important.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to identify the most stable arrangements. nih.gov This analysis reveals the preferred shapes of the molecule, which are essential for predicting its biological activity, as the active conformation must fit into a specific receptor binding site.

Table 2: Example of Low-Energy Conformers for this compound

| Conformer ID | Dihedral Angle (O=C-C-C(phenyl)) | Relative Energy (kcal/mol) | Key Feature |

| 1 | 175° | 0.00 (Global Minimum) | The carboxylic acid and phenyl groups are oriented away from each other (anti-periplanar). |

| 2 | 65° | +1.25 | A gauche conformation, with closer proximity between the main functional groups. |

| 3 | -68° | +1.30 | An alternative gauche conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities. jocpr.comlongdom.orgwikipedia.org QSAR models are mathematical equations that correlate physicochemical properties or structural features (known as molecular descriptors) with a specific activity, such as enzyme inhibition or receptor binding. patsnap.comnih.gov

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required. Descriptors for each molecule—such as lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters—would be calculated. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based solely on their calculated descriptors.

Such a model provides mechanistic insights by identifying which molecular properties are most influential for the desired biological effect. jocpr.com For instance, a QSAR study might reveal that high lipophilicity and the presence of a hydrogen bond donor are critical for the activity of this class of compounds, thereby guiding the design of more potent analogs.

Table 3: Illustrative Data for a QSAR Model Development

| Compound Analog | logP (Lipophilicity) | Polar Surface Area (Ų) | Experimental Activity (IC₅₀, µM) |

| This compound | 2.8 | 46.5 | 15.2 |

| Analog 1 (3-methoxy) | 2.8 | 46.5 | 25.8 |

| Analog 2 (4-methoxy) | 2.8 | 46.5 | 30.1 |

| Analog 3 (des-methoxy) | 2.5 | 37.3 | 55.4 |

| Analog 4 (ethyl instead of methyl) | 3.2 | 46.5 | 12.5 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing a detailed, atomic-level view of processes like conformational changes and ligand-receptor binding. numberanalytics.comuzh.ch

An MD simulation of this compound could be performed in various environments. In a solvent like water, the simulation would show how the molecule interacts with its surroundings and explore its conformational flexibility. More advanced simulations could place the molecule within a biological context, such as near a lipid membrane or inside the active site of a target protein.

When used to study a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. acs.orgnih.gov By tracking parameters like the root-mean-square deviation (RMSD) of the ligand's position over time, researchers can determine if the interaction is stable. These simulations offer insights into the binding and unbinding pathways and the thermodynamics of the interaction, which are inaccessible through static modeling methods. nih.gov

Table 4: Insights from a Hypothetical MD Simulation of a Protein-Ligand Complex

| Simulation Parameter | Observation | Interpretation |

| Ligand RMSD | Low fluctuation around an average value of 1.5 Å after initial equilibration. | The ligand maintains a stable binding pose within the receptor's active site. |

| Protein RMSF | Increased flexibility in a loop region near the binding site upon ligand binding. | The protein undergoes a conformational change (induced fit) to accommodate the ligand. |

| Hydrogen Bond Analysis | Key hydrogen bonds between the ligand's carboxyl group and protein residues persist >80% of the simulation time. | These hydrogen bonds are critical for anchoring the ligand and ensuring high binding affinity. |

| Water Molecule Dynamics | Displacement of specific water molecules from the active site upon ligand binding. | The binding process is entropically favorable due to the release of ordered water molecules. |

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govwisdomlib.orgmeilerlab.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.govmdpi.com

A molecular docking study of this compound would require a three-dimensional structure of a biologically relevant target protein. The docking algorithm would then place the compound into the protein's active site, predicting its most likely binding mode.

The results of a docking simulation are twofold. First, it provides a binding score (e.g., in kcal/mol), which is an estimate of the binding free energy and helps in ranking potential drug candidates. A more negative score typically indicates a stronger, more favorable interaction. Second, it reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. This detailed interaction map is invaluable for understanding the basis of molecular recognition and for designing modifications to improve binding affinity and selectivity.

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value / Description |

| Target Protein | Hypothetical Kinase XYZ (PDB ID: 0XXX) |

| Binding Affinity (Score) | -8.2 kcal/mol |

| Interacting Residues and Interaction Type | |

| Lysine 75 | Hydrogen Bond with carboxyl oxygen (Distance: 2.1 Å) |

| Aspartate 180 | Hydrogen Bond with carboxyl -OH group (Distance: 1.9 Å) |

| Leucine 155 | Hydrophobic interaction with phenyl ring |

| Valine 83 | Hydrophobic interaction with methyl groups |

| Phenylalanine 182 | π-π Stacking with the 2-methoxyphenyl ring |

Biochemical Pathways and Enzymatic Studies in Vitro and in Silico Perspectives

In Vitro Biosynthetic Pathway Elucidation

The biosynthesis of 3-(2-Methoxyphenyl)-3-methylbutanoic acid is hypothesized to involve precursors from aromatic amino acid metabolism, which serves as a gateway to a vast array of plant and microbial secondary metabolites. The core structure, featuring a substituted benzene (B151609) ring and a butanoic acid side chain, suggests a pathway originating from primary metabolic routes that generate aromatic compounds.

While direct experimental evidence for the precursors of this compound is scarce, the biosynthesis of similar aromatic compounds in microorganisms and plants provides a strong basis for inference. The initial steps likely involve the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids such as phenylalanine and tyrosine. These amino acids can then undergo a series of transformations, including deamination, decarboxylation, and side-chain modifications, to yield various phenylpropanoic and phenylbutanoic acid derivatives.

A crucial enzymatic transformation in the biosynthesis of this compound is the O-methylation of a hydroxylated aromatic precursor. This reaction is typically catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor. The 2-methoxy substitution on the phenyl ring is a key structural feature that points to the involvement of a specific OMT capable of acting at this position.

The formation of the 3-methylbutanoic acid side chain likely proceeds through a pathway involving the extension of a phenylacetic or phenylpropanoic acid precursor, potentially through the addition of acetyl-CoA or malonyl-CoA units, followed by reduction and rearrangement steps. Alternatively, precursors derived from branched-chain amino acid metabolism could be incorporated.

The reconstitution of metabolic pathways in vitro offers a powerful tool for understanding the biosynthesis of complex natural products. While a complete in vitro reconstitution of the this compound pathway has not been reported, the general principles for such an undertaking are well-established. This would involve the heterologous expression and purification of the requisite enzymes, such as those from the shikimate pathway, O-methyltransferases, and enzymes responsible for side-chain elongation and modification. By combining these purified enzymes in a reaction vessel with the necessary precursors and cofactors (e.g., ATP, NADPH, SAM), the stepwise synthesis of the target molecule could be achieved and studied in a controlled environment. Such an approach would allow for the definitive identification of intermediates and the characterization of each enzymatic step.

Enzyme Interaction Studies: Inhibition, Activation, and Substrate Specificity

The methoxy (B1213986) group and the carboxylic acid moiety of this compound are key determinants of its interactions with enzymes. O-demethylases, particularly cytochrome P450 monooxygenases, are a major class of enzymes that metabolize methoxylated aromatic compounds. nih.govqub.ac.ukrsc.orgresearchgate.net The substrate specificity of these enzymes is influenced by the size, shape, and electronic properties of the substrate. qub.ac.ukrsc.org The 3-methylbutanoic acid side chain would also play a significant role in the binding of the molecule to the active site of various enzymes.

Carboxylic acids are known to act as inhibitors of various enzymes, and this inhibition can be competitive, non-competitive, or mixed-type. nih.govmdpi.com The inhibitory potential of this compound would depend on its structural similarity to the natural substrate of an enzyme and its ability to interact with key residues in the active site. For instance, the carboxylate group could interact with positively charged amino acid residues, while the aromatic ring could engage in hydrophobic or pi-stacking interactions.

Metabolic Fate Investigations in Controlled Biological Systems (e.g., Microbial or Cellular Cultures)

In controlled biological systems, such as microbial or cellular cultures, this compound is expected to undergo a series of metabolic transformations aimed at detoxification and excretion. researchgate.netresearchgate.netnih.govnih.gov Based on studies of similar xenobiotic aromatic acids, the primary metabolic fate would likely involve O-demethylation, hydroxylation of the aromatic ring, and subsequent ring cleavage. nih.govportlandpress.comnih.govmdpi.com

The initial and often rate-limiting step is the O-demethylation of the 2-methoxy group, catalyzed by cytochrome P450 enzymes or other demethylases, to yield a hydroxylated intermediate. nih.govnih.govnih.govuq.edu.auqub.ac.uk This is followed by further hydroxylation of the aromatic ring, typically by dioxygenases, to form catechol or protocatechuate derivatives. These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic dicarboxylic acids that can enter central metabolic pathways such as the Krebs cycle. nih.govrsc.orgnih.govresearchgate.net

The table below summarizes the expected metabolic transformations of this compound in a controlled biological system.

| Transformation | Enzyme Class | Expected Product(s) |

| O-Demethylation | Cytochrome P450 Monooxygenases, O-Demethylases | 3-(2-Hydroxyphenyl)-3-methylbutanoic acid |

| Ring Hydroxylation | Dioxygenases | Dihydroxylated derivatives (e.g., catechol derivatives) |

| Ring Cleavage | Dioxygenases | Aliphatic dicarboxylic acids |

Structure-Activity Relationship (SAR) Studies at the Molecular and Enzymatic Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would focus on how modifications to the methoxy group, the carboxylic acid moiety, and the alkyl side chain affect its interaction with specific enzymes.

Based on general principles of SAR for enzyme inhibitors and substrates, the following relationships can be proposed:

Methoxy Group: The position and presence of the methoxy group are critical. Its removal or relocation to other positions on the aromatic ring would likely alter the binding affinity and metabolic stability of the compound with respect to O-demethylating enzymes. rsc.orgnih.govnih.govxula.eduresearchgate.net

Carboxylic Acid Group: The carboxylate is a key pharmacophore for interaction with many enzymes. Esterification or reduction of this group would significantly impact its ability to form ionic bonds with enzyme active sites, likely reducing its inhibitory potential. nih.govmdpi.com

The following table outlines hypothetical SAR trends for this compound based on general enzymatic principles.

| Structural Modification | Predicted Effect on Enzyme Interaction | Rationale |

| Removal of Methoxy Group | Decreased affinity for O-demethylases | Loss of a key recognition element for this enzyme class. |

| Shifting Methoxy Group Position | Altered substrate specificity | Changes in steric and electronic properties affecting enzyme binding. |

| Esterification of Carboxylic Acid | Reduced inhibitory potential | Loss of the negatively charged carboxylate group for ionic interactions. |

| Altering Alkyl Chain Length | Variable effects on binding affinity | Changes in hydrophobicity and steric fit within the enzyme active site. |

Role in Biochemical Signaling and Metabolic Regulation

While a specific role for this compound in biochemical signaling has not been established, aromatic compounds, in general, can act as signaling molecules in various biological contexts. frontiersin.org In microorganisms, aromatic acids can serve as chemoattractants or chemorepellents, influencing microbial behavior and community structure. They can also act as quorum-sensing molecules or modulate gene expression.

In plants, aromatic compounds are involved in a wide array of signaling pathways, including those related to defense against pathogens and herbivores, as well as in responses to abiotic stress. Given its structure as a methoxylated aromatic carboxylic acid, it is plausible that this compound or its metabolites could interact with cellular receptors or transcription factors, thereby influencing metabolic regulation. However, further research is required to elucidate any such roles.

Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For "3-(2-Methoxyphenyl)-3-methylbutanoic acid," several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying "this compound" in various matrices. A validated reversed-phase HPLC (RP-HPLC) method with UV detection is commonly developed for this purpose. The method's development involves a systematic optimization of chromatographic conditions to achieve a good resolution, symmetric peak shape, and a reasonable analysis time.

A typical HPLC method would employ a C18 column, which is a common choice for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the acidic analyte. An isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for purity and assay testing. Detection is typically carried out using a UV detector, with the wavelength selected based on the UV spectrum of "this compound," likely around 220-280 nm where the methoxyphenyl chromophore absorbs.

The following table outlines a hypothetical set of optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~6.5 min |

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is invaluable for metabolic profiling studies, where the aim is to identify and quantify its metabolites in biological samples. researchgate.netnih.gov

Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. mdpi.com A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. mdpi.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns being common for metabolite profiling. The separated compounds then enter the mass spectrometer, which provides mass spectral data that can be used for identification by comparison with spectral libraries. researchgate.net

Below is a table summarizing typical GC-MS conditions for the analysis of derivatized carboxylic acids.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 70 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-550 amu |

Chiral Chromatography for Enantiomeric Purity Determination

Since "this compound" possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose. rsc.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a common approach, utilizing a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have shown broad applicability for the separation of various classes of chiral compounds, including carboxylic acids. nih.gov Another class of CSPs that can be effective for acidic compounds are the Pirkle-type or brush-type phases, which rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. researchgate.net

The choice of mobile phase is critical for achieving separation on a CSP. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are often used, sometimes with a small amount of an acidic or basic modifier to improve peak shape and resolution. researchgate.net

The table below provides a hypothetical example of a chiral HPLC method for the enantiomeric separation of "this compound."

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 272 nm |

| Column Temperature | 25 °C |

Integration of Mass Spectrometry with Chromatography for Trace Analysis and Metabolomics

The coupling of mass spectrometry (MS) with chromatographic techniques like HPLC (LC-MS) and GC (GC-MS) provides a powerful analytical platform with high sensitivity and selectivity, making it ideal for trace analysis and metabolomics. unimi.itsciex.com

For trace-level quantification of "this compound" in complex matrices such as plasma or urine, LC-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) is a commonly used ionization source for LC-MS, and for a carboxylic acid, the negative ion mode would likely provide the best sensitivity. nih.gov

In the realm of metabolomics, both GC-MS and LC-MS are used to obtain a comprehensive profile of metabolites. nih.govyoutube.com GC-MS is well-suited for the analysis of small, volatile, and thermally stable metabolites (after derivatization), while LC-MS is more appropriate for larger, less volatile, and thermally labile compounds. The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, allows for the accurate mass measurement of metabolites, which aids in their identification. nih.gov

Method Validation Parameters for Robustness and Reproducibility

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a regulatory requirement in the pharmaceutical industry and is guided by organizations like the International Council for Harmonisation (ICH). pharmaguideline.com The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. japsonline.comresearchgate.nettjnpr.org

Investigation of Derivatives and Analogues of 3 2 Methoxyphenyl 3 Methylbutanoic Acid

Rational Design and Synthesis of Derivatives

Design Strategies:

Aryl Ring Modification: Introducing various substituents (e.g., halogens, alkyls, nitro groups) to the phenyl ring or altering the position of the methoxy (B1213986) group can modulate electronic properties, lipophilicity, and steric profile.

Carboxylic Acid Bioisosteres: The carboxylic acid group, often crucial for biological activity through hydrogen bonding or ionic interactions, can be replaced with bioisosteres like tetrazoles, sulfonamides, or hydroxamic acids to improve metabolic stability or cell permeability.

Alkyl Chain Alteration: Modifying the methyl groups at the C3 position can influence the compound's conformation and steric interactions with potential binding sites.

Synthetic Approaches: The synthesis of aryl alkanoic acids and their derivatives often employs established organic chemistry reactions. The condensation of an amine-containing compound with an aromatic halide is a common method for creating related structures. asianpubs.org For instance, a general approach could involve the reaction of a substituted aminobenzoic acid with an appropriate halide. asianpubs.org More advanced techniques like the Buchwald–Hartwig cross-coupling reaction can be used to form the aryl-nitrogen bond in amide derivatives, a versatile method for creating libraries of analogues. nih.gov The synthesis of related methoxyphenyl acetic acid derivatives has been achieved through multi-component reactions, which offer an efficient way to build molecular complexity from simple starting materials. mdpi.com

Table 1: Potential Synthetic Strategies for Derivatives

| Strategy | Description | Potential Reaction |

| Amide Formation | The carboxylic acid is converted to an amide by reacting with various amines. | Standard peptide coupling (e.g., using EDC/HOBt) or conversion to an acyl chloride followed by reaction with an amine. |

| Esterification | The carboxylic acid is converted to an ester. | Fischer esterification (acid-catalyzed reaction with an alcohol). |

| Aryl Ring Substitution | Introduction of new functional groups onto the phenyl ring. | Electrophilic aromatic substitution (e.g., nitration, halogenation) on a suitable precursor. |

| Ether Cleavage/Modification | The methoxy group is converted to a hydroxyl group, which can then be re-alkylated. | Demethylation using reagents like boron tribromide (BBr₃), followed by Williamson ether synthesis. nih.gov |

Comparative Study of Structural Modifications on Chemical and Biochemical Properties

Structural modifications to the 3-(2-Methoxyphenyl)-3-methylbutanoic acid scaffold can lead to significant changes in its physicochemical and biological properties. A comparative analysis helps to establish clear relationships between structure and function.

Impact of the Methoxy Group Position: The position of the methoxy group on the phenyl ring (ortho, meta, or para) is critical. Positional isomerism can influence the molecule's conformation and electronic distribution, which in turn affects its interaction with biological targets. mdpi.com For example, moving the methoxy group from the ortho to the meta or para position would alter the steric hindrance around the aryl-alkyl bond and change the electronic influence on the ring.

Effect of Alkoxy Chain Length: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) generally increases lipophilicity. nih.gov This can affect properties such as solubility, cell membrane permeability, and binding to hydrophobic pockets in proteins. Studies on related N-alkoxyphenyl compounds have shown that increasing the alkyl chain length can modulate biological activity, often with an optimal length for a specific target. nih.govresearchgate.net

Role of the Carboxylic Acid: The acidic proton and the carbonyl oxygen of the carboxylic acid group are potential hydrogen bond donors and acceptors, respectively. drugdesign.org Converting the acid to an ester or an amide removes the acidic proton and alters its hydrogen bonding capacity, which can dramatically change its biochemical profile. For example, amides introduce a hydrogen bond donor (the N-H group) and can engage in different binding interactions compared to the parent carboxylic acid.

Aryl Ring Substituents: Adding electron-withdrawing groups (like -CF₃ or -NO₂) or electron-donating groups (like -CH₃ or -OH) to the phenyl ring can fine-tune the electronic nature of the molecule. This can impact its pKa, reactivity, and ability to participate in π-stacking or cation-π interactions. mdpi.com

Table 2: Predicted Effects of Structural Modifications

| Modification | Predicted Effect on Chemical Properties | Predicted Effect on Biochemical Properties |

| -OCH₃ to -OH | Increased polarity, potential for H-bond donation. | Altered binding affinity; may reveal a key H-bond interaction. drugdesign.org |

| -COOH to -COOCH₃ (Ester) | Increased lipophilicity, loss of acidity. | Loss of ionic interactions, altered cell permeability. |

| -COOH to -CONH₂ (Amide) | Change in H-bonding pattern, reduced acidity. | Different binding mode, potential for new H-bond interactions. |

| Add -Cl to Phenyl Ring | Increased lipophilicity, electron-withdrawing effect. | May enhance binding in hydrophobic pockets, alters electronics. |

| Move -OCH₃ to para-position | Reduced steric hindrance near the core, altered electronics. | May improve or reduce binding affinity depending on target topology. |

Structure-Activity Relationship (SAR) Expansion to Analogues

Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR can be inferred from studies on related classes of compounds like other aryl alkanoic acids.

Key SAR insights from related compound classes suggest that:

The Carboxylic Acid is Often a Key Pharmacophore: In many classes of biologically active aryl propionic and aryl alkanoic acids, the carboxylic acid moiety is essential for activity, often acting as an anchor by forming strong interactions (e.g., salt bridges, hydrogen bonds) with a specific residue in a protein binding site. nih.gov

Aromatic Substitution is a Major Determinant of Potency: The nature and position of substituents on the aryl ring significantly influence activity. SAR studies on other small molecule inhibitors have shown that adding or moving functional groups can lead to orders-of-magnitude changes in potency. nih.gov For example, in some series, a halogen or a trifluoromethyl group at a specific position on the ring can occupy a key hydrophobic pocket, thereby enhancing affinity. mdpi.com

Stereochemistry and Conformation are Critical: The three-dimensional arrangement of atoms is crucial. While the parent compound is achiral, introducing substituents can create stereocenters. In many biologically active molecules, only one enantiomer is active, highlighting the importance of a precise fit with the biological target. nih.gov Furthermore, the conformation of the molecule, influenced by steric hindrance and intramolecular interactions, plays a vital role in pre-organizing the molecule for binding. nih.gov

Table 3: Summary of SAR Principles from Analogous Compounds

| Structural Feature | General SAR Observation | Reference Compound Class |

| Aryl Ring | Substitution pattern and electronic nature are critical for potency and selectivity. | STAT3 Inhibitors, N-Arylpiperazines mdpi.comnih.gov |

| Acidic Moiety | Often essential for anchoring the molecule to the target protein. | Aryl Propionic Acid Inhibitors nih.gov |

| Alkyl Linker | Length and substitution affect conformation and fit within the binding site. | STAT3 Inhibitors nih.gov |

| Lipophilicity | An optimal range of lipophilicity is often required for good activity and cell permeability. | N-Arylpiperazines mdpi.com |

Exploration of Isomeric Forms and Their Distinct Research Profiles

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, both structural isomers and, in the case of its derivatives, stereoisomers are important considerations.

The parent compound, this compound, is achiral as the C3 carbon is a quaternary center with two identical methyl groups. Therefore, it does not have enantiomers or diastereomers. However, isomeric exploration can focus on:

Positional Isomers: These isomers differ in the position of the methoxy substituent on the phenyl ring. The 3-(3-methoxyphenyl) and 3-(4-methoxyphenyl) analogues are key positional isomers. These isomers, while having the same atoms, possess different electronic and steric profiles. The para-substituted (4-methoxy) isomer, for example, has the methoxy group's electronic effects transmitted more directly through the ring, while the meta-substituted (3-methoxy) isomer's effects are primarily inductive. These differences can lead to distinct interactions with biological targets and thus different research profiles.

Structural Isomers: These can include isomers with a different branching pattern of the butanoic acid chain, such as 2-(2-methoxyphenyl)-2-methylpropanoic acid or other arylbutanoic acid arrangements. For example, the compound 2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid represents a structural isomer with a different substitution pattern on both the phenyl ring and the butanoic acid backbone. bldpharm.com

Stereoisomers of Derivatives: If the parent molecule is modified in a way that creates a chiral center, the resulting stereoisomers (enantiomers or diastereomers) must be considered. For instance, replacing one of the C3 methyl groups with a different alkyl group would make C3 a chiral center. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. The synthesis and separation of optically active isomers are therefore critical in drug development, often involving techniques like chiral chromatography or enantioselective synthesis. google.com

Table 4: Isomeric Forms Related to this compound

| Isomer Type | Example Name | Structural Difference |

| Positional Isomer | 3-(4-Methoxyphenyl)-3-methylbutanoic acid | Methoxy group is at the para-position of the phenyl ring. |

| Positional Isomer | 3-(3-Methoxyphenyl)-3-methylbutanoic acid | Methoxy group is at the meta-position of the phenyl ring. |

| Structural Isomer | 2-(2-Methoxyphenyl)-2,3-dimethylpropanoic acid | Different arrangement of the carbon skeleton. |

| Stereoisomer (Hypothetical Derivative) | (R/S)-3-(2-Methoxyphenyl)-3-ethyl-3-methylbutanoic acid | Introduction of a chiral center at C3 by derivatization. |

常见问题

(Basic) What are the recommended strategies for introducing the 2-methoxyphenyl group during the synthesis of 3-(2-methoxyphenyl)-3-methylbutanoic acid?

Methodological Answer:

The 2-methoxyphenyl moiety can be introduced via Friedel-Crafts alkylation using 2-methoxybenzene derivatives and α,β-unsaturated esters or ketones. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors (e.g., 2-methoxyphenylboronic acid) may be employed. Protecting group strategies, such as benzyloxy groups for carboxylic acid intermediates (as seen in 3-Methyl-3-(phenylmethoxy)butanoic acid synthesis ), can prevent undesired side reactions. Post-synthetic deprotection under acidic or catalytic hydrogenation conditions yields the final compound.

(Advanced) How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?

Methodological Answer:

Discrepancies in - or -NMR data may arise from conformational flexibility, solvent effects, or impurities. For example, methyl group splitting in derivatives (e.g., 3-methyl substituents) can be clarified using 2D NMR techniques (COSY, HSQC). Deuterated solvents like DMSO-d (as used in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate characterization ) enhance resolution. Computational tools (e.g., DFT-based NMR prediction) and isotopic labeling (e.g., -methoxy groups) further validate assignments.

(Basic) What chromatographic methods are optimal for purifying this compound from reaction byproducts?

Methodological Answer:

Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) effectively separate the target compound from polar impurities. For scale-up, flash chromatography using silica gel and gradient elution (ethyl acetate/hexane) is recommended. Impurity profiling (e.g., gliquidone-related analogs ) requires mass spectrometry-coupled LC systems for trace detection.

(Advanced) What computational approaches are suitable for predicting the acid dissociation constant (pKa) of this compound?

Methodological Answer:

The pKa can be predicted using QSPR models or quantum mechanical calculations (e.g., DFT with solvation models like COSMO-RS). Experimental validation via potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) refines predictions. Reported pKa values for structurally similar compounds (e.g., 2-(4-Methoxyphenyl)-3-methylbutanoic acid: ~4.41 ) provide benchmarks for calibration.

(Basic) How to confirm the stereochemical integrity of chiral derivatives of this compound?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane/isopropanol mobile phases. Polarimetry or circular dichroism (CD) spectroscopy complements chromatographic data. For absolute configuration determination, X-ray crystallography of crystalline derivatives (e.g., glucopyranosyloxy analogs ) is definitive.

(Advanced) What strategies mitigate oxidation of the methoxy group during storage of this compound?

Methodological Answer:

Oxidation of the methoxy group can be minimized by storing the compound under inert atmospheres (argon/nitrogen) at -20°C. Antioxidants (e.g., BHT at 0.01% w/w) or lyophilization in amber vials reduces photolytic degradation. Stability studies under accelerated conditions (40°C/75% RH) with periodic LC-MS monitoring (as in impurity analysis ) identify degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。